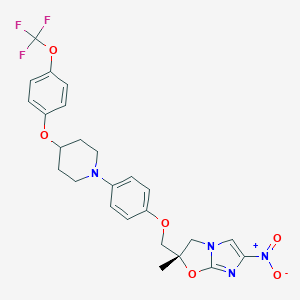

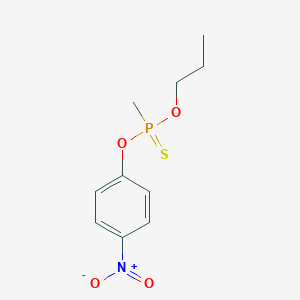

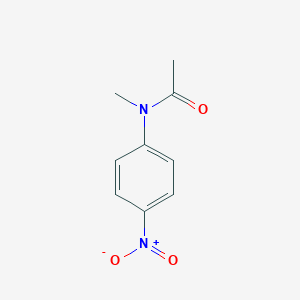

Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

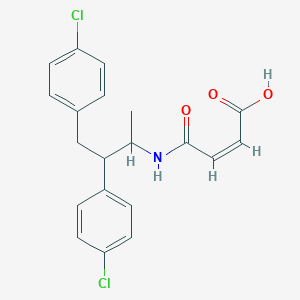

Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester, also known as Methyl Parathion, is a widely used organophosphate insecticide. It is a colorless to brown liquid with a garlic-like odor and is highly toxic to humans and animals. Methyl Parathion is used to control various pests in agriculture, forestry, and public health programs.

Wirkmechanismus

Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This results in an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately causing paralysis and death.

Biochemische Und Physiologische Effekte

Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion exposure can cause a range of biochemical and physiological effects in humans and animals. These effects include respiratory distress, muscle weakness, convulsions, and coma. Long-term exposure can lead to chronic health problems such as cancer, reproductive disorders, and neurological damage.

Vorteile Und Einschränkungen Für Laborexperimente

Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion is a useful tool for studying the toxicological effects of organophosphate insecticides on various organisms. However, its highly toxic nature makes it difficult to handle in the laboratory, and strict safety precautions must be taken to avoid exposure.

Zukünftige Richtungen

There are several future directions for research on Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion. One area of interest is the development of safer and more effective alternatives to organophosphate insecticides. Another area of research is the investigation of the long-term health effects of exposure to pesticides on human health. Additionally, further studies are needed to better understand the mechanisms of toxicity of Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion and other organophosphate insecticides on the nervous system.

Conclusion:

Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion is a highly toxic organophosphate insecticide widely used in agriculture, forestry, and public health programs. It has been extensively studied in scientific research to investigate its toxicological effects on various organisms. Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion inhibits the activity of acetylcholinesterase, leading to overstimulation of the nervous system and ultimately causing paralysis and death. While Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion is a useful tool for studying the toxicological effects of organophosphate insecticides, its highly toxic nature makes it difficult to handle in the laboratory. Further research is needed to develop safer and more effective alternatives to organophosphate insecticides and to better understand the long-term health effects of exposure to pesticides on human health.

Synthesemethoden

Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion is synthesized by reacting O-4-nitrophenol with O,O-Dimethyl phosphorochloridothioate and propyl alcohol. The reaction takes place in the presence of a catalyst, such as triethylamine. The resulting product is then purified by distillation and recrystallization.

Wissenschaftliche Forschungsanwendungen

Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion has been widely used in scientific research to study its toxicological effects on various organisms. It has been used to investigate the mechanism of action of organophosphate insecticides on the nervous system. Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion has also been used to study the effects of environmental exposure to pesticides on human health.

Eigenschaften

CAS-Nummer |

1085-34-3 |

|---|---|

Produktname |

Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester |

Molekularformel |

C10H14NO4PS |

Molekulargewicht |

275.26 g/mol |

IUPAC-Name |

methyl-(4-nitrophenoxy)-propoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C10H14NO4PS/c1-3-8-14-16(2,17)15-10-6-4-9(5-7-10)11(12)13/h4-7H,3,8H2,1-2H3 |

InChI-Schlüssel |

CUONSTMEQBVTLL-UHFFFAOYSA-N |

SMILES |

CCCOP(=S)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |

Kanonische SMILES |

CCCOP(=S)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenzo[lm,yz]pyranthrene](/img/structure/B85577.png)